Remdesivir (GS-5734) is a monophosphoramidate prodrug of a 1′-cyano-substituted adenine nucleotide analog [, , ]. It acts as a broad-spectrum antiviral agent, exhibiting activity against a range of RNA viruses [, , , ]. Although initially investigated for Ebola virus and hepatitis C virus, Remdesivir gained significant attention for its clinical efficacy against SARS-CoV-2, the virus responsible for the COVID-19 pandemic [, , , ].
The synthesis of Remdesivir involves a multistep process starting from the naturally occurring nucleoside uridine. Detailed synthetic routes for Remdesivir and its prodrugs, including GS-441524, can be found in the original publication by Siedel et al. (2017) in the Journal of Medicinal Chemistry [].
Remdesivir, being a prodrug, undergoes a series of metabolic transformations within the body to reach its active form, Remdesivir triphosphate (RDV-TP). RDV-TP acts as an analog of adenosine triphosphate (ATP) and competes with ATP for incorporation into the viral RNA, ultimately inhibiting viral RNA synthesis [, , , ].
Antiviral Drug Development: Remdesivir serves as a significant example of successful antiviral drug development, demonstrating effectiveness against various RNA viruses, including SARS-CoV-2 [, , , ].
Understanding Viral RNA Polymerase: Research on Remdesivir provides valuable insights into the structure and function of viral RNA polymerases, particularly those of coronaviruses. This knowledge can be applied to develop novel antiviral therapies targeting this essential enzyme [, , , ].
Investigating Viral Resistance Mechanisms: Studies investigating Remdesivir resistance in SARS-CoV-2 have identified mutations in the viral RdRp that confer resistance. These findings are crucial for understanding the potential for viral resistance to emerge and developing strategies to mitigate it [, , , ].
CAS No.: 106344-20-1
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7